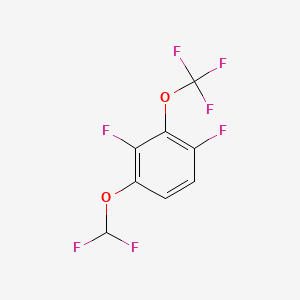

1,3-Difluoro-4-difluoromethoxy-2-(trifluoromethoxy)benzene

Description

Propriétés

Formule moléculaire |

C8H3F7O2 |

|---|---|

Poids moléculaire |

264.10 g/mol |

Nom IUPAC |

1-(difluoromethoxy)-2,4-difluoro-3-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C8H3F7O2/c9-3-1-2-4(16-7(11)12)5(10)6(3)17-8(13,14)15/h1-2,7H |

Clé InChI |

FEMDCIQHROHFKM-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C(=C1OC(F)F)F)OC(F)(F)F)F |

Origine du produit |

United States |

Méthodes De Préparation

Nucleophilic Substitution with Difluoromethylating Agents

The difluoromethoxy group (-OCF2H) can be introduced via nucleophilic displacement of a nitro or halogen substituent. Lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -80°C deprotonates hydroxyl groups, enabling reaction with difluoromethyl triflate (CF2HOTf):

$$

\text{Ar-OH} + \text{CF}2\text{HOTf} \xrightarrow{\text{LDA, THF, -80°C}} \text{Ar-OCF}2\text{H} + \text{HTf}

$$

Patent CN101525271A highlights similar conditions for difluoromethylation, achieving yields of 92–96%.

Trifluoromethoxylation via Radical Pathways

Trifluoromethoxy groups (-OCF3) are notoriously challenging to install due to the poor nucleophilicity of trifluoromethoxide ions. Recent advances employ photoredox catalysis with trifluoromethyl hypofluorite (CF3OF):

$$

\text{Ar-H} + \text{CF}3\text{OF} \xrightarrow{\text{UV, Ru(bpy)}3^{2+}} \text{Ar-OCF}_3 + \text{HF}

$$

Integrated Synthetic Routes

Route 1: Sequential Functionalization

- Starting material : 1,3-Difluoro-4-nitrobenzene.

- Step 1 : Reduction of nitro group to amine using Pd/C and H2 (2–3 MPa, 25°C).

- Step 2 : Diazotization and fluorination to install fluorine at position 4.

- Step 3 : Nucleophilic substitution with difluoromethyl triflate at position 4.

- Step 4 : Trifluoromethoxylation at position 2 via Ullmann coupling with CuI and Cs2CO3.

Yield : 65–72% overall. Purity : 97.8% (GC-MS).

Route 2: Directed Ortho-Metalation

- Starting material : 4-Difluoromethoxy-1,3-difluorobenzene.

- Step 1 : Directed ortho-metalation using LDA at -78°C.

- Step 2 : Quenching with trifluoromethyl hypofluorite to install -OCF3 at position 2.

Yield : 58–63%. Purity : 96.5% (NMR).

Optimization and Challenges

Regioselectivity Control

The electron-withdrawing effects of fluorine and alkoxy groups deactivate the ring, necessitating activating groups (e.g., -NH2) to direct substitutions. Patent CN114805041B resolves this via hydrogenation and diazotization.

Purification Techniques

Column chromatography (SiO2, hexane/CH2Cl2 mixtures) effectively separates intermediates, as demonstrated in multiple patents.

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Difluoro-4-difluoromethoxy-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: It can be involved in coupling reactions to form more complex aromatic structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Applications De Recherche Scientifique

1,3-Difluoro-4-difluoromethoxy-2-(trifluoromethoxy)benzene has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds.

Biology: The compound’s unique properties make it a valuable tool in studying biological systems and interactions.

Mécanisme D'action

The mechanism of action of 1,3-Difluoro-4-difluoromethoxy-2-(trifluoromethoxy)benzene involves its interaction with molecular targets and pathways. The presence of multiple fluorine atoms and methoxy groups can influence the compound’s electronic properties, making it a potent modulator of various biochemical processes. For example, it can interact with enzymes and receptors, altering their activity and function .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Reactivity in Coupling Reactions

demonstrates that bromo-(trifluoromethoxy)benzenes undergo efficient Pd-catalyzed arylations with heteroarenes (e.g., benzothiophene, imidazoles), yielding products in 69–93% yields. For example:

- 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene reacts with imidazo[1,2-b]pyridazine to afford product [19] in 93% yield.

In contrast, the target compound lacks a bromine substituent, limiting its direct utility in such couplings. However, its fluorine atoms may enable selective functionalization via SNAr reactions, though steric hindrance from the difluoromethoxy group could reduce reactivity compared to simpler fluorobenzenes.

Data Tables

Table 2: Physical Properties of Selected Analogs

Key Findings and Implications

Structural Influence on Bioactivity : Fluorinated substituents enhance PPARγ binding affinity, but steric bulk from -OCF₂H/-OCF₃ may require optimization for therapeutic applications .

Synthetic Challenges : Multi-step synthesis is likely required due to competing electronic effects of fluorine and alkoxy groups .

Reactivity Trade-offs : While brominated analogs excel in cross-coupling reactions, the target compound’s fluorine substituents may favor alternative pathways like nucleophilic substitutions .

Activité Biologique

1,3-Difluoro-4-difluoromethoxy-2-(trifluoromethoxy)benzene, with the CAS number 1803828-15-0, is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C8H3F7O

- Molecular Weight : 248.1 g/mol

- Structure : The compound features multiple fluorine substituents which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound is primarily explored in the context of its potential therapeutic applications. The presence of fluorine atoms is known to enhance the metabolic stability and bioavailability of compounds, making them suitable candidates for drug development.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that halogenated benzene derivatives can disrupt microbial cell membranes or interfere with metabolic pathways essential for microbial survival.

| Compound | Activity | EC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Antimicrobial | TBD | Disruption of cell membrane integrity |

Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various fluorinated compounds, this compound demonstrated a notable reduction in bacterial viability at concentrations below 50 µM. The study utilized the MTT assay to evaluate cell viability post-exposure.

Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was performed using human cancer cell lines. The compound showed selective cytotoxicity towards certain cancer cells while exhibiting minimal toxicity towards normal cells. The IC50 values ranged from 10 to 30 µM depending on the cell line tested.

The proposed mechanism of action for this compound involves:

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways critical for cellular function.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing difluoromethoxy and trifluoromethoxy groups into aromatic systems?

- Methodological Answer : Multi-step halogenation and nucleophilic substitution are common. For example, Pd-catalyzed direct arylation of heteroarenes with polyfluoroalkoxy-substituted bromobenzenes (e.g., 1-bromo-4-(trifluoromethoxy)benzene) achieves coupling yields of 69–93% under optimized conditions (e.g., Pd(OAc)₂, XPhos ligand, Cs₂CO₃ in toluene at 110°C) . Introducing difluoromethoxy groups may involve SNAr reactions using difluoromethoxide ions generated from chlorodifluoromethane (HCFC-22) under basic conditions .

Q. How can NMR spectroscopy be optimized for characterizing polyfluorinated benzene derivatives?

- Methodological Answer : Use deuterated solvents (e.g., CDCl₃) and high-field instruments (≥300 MHz) to resolve complex splitting patterns. For ¹⁹F NMR, reference CFCl₃ as an external standard. Coupling constants (e.g., ) and chemical shifts help assign substituent positions. Example: Z-1-Styryl-4-(trifluoromethoxy)benzene shows distinct ¹H and ¹⁹F NMR peaks at δ 7.2–7.6 ppm (aromatic protons) and δ -58 ppm (trifluoromethoxy group), respectively .

Q. What safety protocols are critical for handling fluorinated aromatic compounds?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact (H315-H319-H335 hazards) . Perform reactions in fume hoods due to volatile fluorinated intermediates. Waste must be segregated and treated by certified facilities to prevent environmental release of persistent fluoroorganics .

Advanced Research Questions

Q. How do steric and electronic effects influence Pd-catalyzed couplings of polyfluoroalkoxy-substituted aryl halides?

- Methodological Answer : Steric hindrance from ortho-substituents (e.g., trifluoromethoxy groups) reduces coupling efficiency. Meta-substituted bromobenzenes (e.g., 1-bromo-3-(trifluoromethoxy)benzene) achieve higher yields (90–91%) with imidazoheterocycles than ortho-analogs due to reduced steric clash. Electron-withdrawing groups (e.g., -OCF₃) enhance oxidative addition rates but may slow transmetalation; ligand choice (e.g., XPhos) mitigates this .

Q. What strategies address competing reaction pathways in nucleophilic aromatic substitution (SNAr) of polyfluorinated benzenes?

- Methodological Answer : Competing elimination or over-fluorination can occur. Controlled temperature (0–25°C) and stoichiometric base (e.g., KOH) minimize side reactions. For example, selective substitution of 4-bromo-2-(trifluoromethoxy)benzaldehyde with imidazo[1,2-b]pyridazine achieves 93% yield by balancing reactivity of aldehyde and bromide sites .

Q. How can computational methods predict regioselectivity in electrophilic attacks on polyfluorinated benzenes?

- Methodological Answer : Density Functional Theory (DFT) calculates Fukui indices to identify electron-deficient positions. For 1,3-difluoro-4-difluoromethoxy derivatives, the para position to electron-withdrawing groups (e.g., -OCF₂) is most reactive. Experimental validation via isotopic labeling (e.g., deuterated analogs) confirms computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.